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molecular formula C6H5ClFN B193440 3-Chloro-4-fluoroaniline CAS No. 367-21-5

3-Chloro-4-fluoroaniline

Cat. No. B193440
M. Wt: 145.56 g/mol
InChI Key: YSEMCVGMNUUNRK-UHFFFAOYSA-N
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Patent
US04725616

Procedure details

To 130 ml. of toluene was added, with stirring, 24.0 g. (0.165 mole) of 3-chloro-4-fluoroaniline and 13.5 ml. (0.166 mole) of pyridine. The resulting solution was cooled to ca 0° C. and 13.2 ml. (0.166 mole) of 2-chloroacetyl chloride was added. The reaction mixture was stirred at room temperature for 5 hours and then it was extracted twice with 100 ml. of 1N hydrochloric acid, followed by 100 ml. of saturated sodium chloride solution. The resulting toluene solution was dried using magnesium sulfate, and then it was concentrated in vacuo to give 32.6 g. (88% yield) of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline.
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.166 mol
Type
reactant
Reaction Step Two
Quantity
0.166 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].N1C=CC=CC=1.[Cl:16][CH2:17][C:18](Cl)=[O:19]>C1(C)C=CC=CC=1>[Cl:16][CH2:17][C:18]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([F:9])=[C:2]([Cl:1])[CH:3]=1)=[O:19]

Inputs

Step One
Name
Quantity
0.165 mol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Step Two
Name
Quantity
0.166 mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.166 mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to ca 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
it was extracted twice with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting toluene solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 32.6 g

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=CC(=C(C=C1)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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